N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a benzamide derivative featuring a 5-chloroindole moiety linked via an ethyl group to a 2-methoxybenzamide scaffold. The 5-chloro substitution on the indole ring and the 2-methoxy group on the benzamide are critical for modulating electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17-5-3-2-4-14(17)18(22)20-9-8-12-11-21-16-7-6-13(19)10-15(12)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |
InChI Key |
SMFLTXUPEWBDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide typically involves the reaction of 5-chloroindole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
5-Chloro-2-Methoxy-N-[2-(5-Methoxy-1H-Indol-3-yl)-Ethyl]-Benzamide
- Structure : Differs by an additional 5-methoxy group on the indole ring (vs. 5-chloro in the target compound).
- Properties : Molecular weight 358.82 (C₁₉H₁₉ClN₂O₃), higher lipophilicity (XLogP3 ~4.5) compared to the target compound due to the methoxy group .
- Significance : Methoxy groups enhance metabolic stability but may reduce binding affinity to targets requiring halogen interactions .
3-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide
- Structure : Chloro substitution at the benzamide’s meta position and a methyl group on the indole.
- Properties : Molecular weight 324.8 (C₁₈H₁₇ClN₂O), reduced polarity compared to the target compound.
- Application : Methyl groups on indole improve membrane permeability but may alter receptor selectivity .
Variations in the Benzamide Scaffold
N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide
- Structure : Replaces the indole-ethyl group with a benzothiazole ring.
- Properties : Molecular weight 316.78 (C₁₆H₁₂ClN₂O₂S), higher rigidity due to the benzothiazole core.
Metoclopramide (4-Amino-5-Chloro-N-(2-(Diethylamino)Ethyl)-2-Methoxybenzamide)
Sulfonylurea Analogs (e.g., Glyburide)
Physicochemical and Pharmacokinetic Data Table
| Compound Name | Molecular Weight | Key Substituents | Melting Point (°C) | LogP | Therapeutic Use |
|---|---|---|---|---|---|
| Target Compound | 328.79 | 5-Chloroindole, 2-methoxybenzamide | N/A | ~3.9 | Under investigation |
| 5-Chloro-2-Methoxy-N-[2-(5-Methoxy...] | 358.82 | 5-Methoxyindole | N/A | ~4.5 | Research compound |
| Metoclopramide | 299.80 | Diethylaminoethyl, amino | 147–150 | 2.1 | Antiemetic |
| Glyburide | 494.0 | Sulfonylurea, cyclohexyl | 169–173 | 4.3 | Antidiabetic |
| N-(5-Chloro-4-Methyl-1,3-Benzothiazol...) | 316.78 | Benzothiazole, 4-methyl | N/A | ~3.2 | Antimicrobial/antitumor research |
Key Research Findings
- Metabolic Stability : Indole-containing analogs show variable CYP450 metabolism; for example, metoclopramide is metabolized by CYP2D6, while glyburide undergoes hepatic sulfonylurea cleavage .
- Biological Activity : Benzothiazole analogs (e.g., N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide) demonstrate promising in vitro cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ ~10 μM) .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a compound of interest in pharmacological research, particularly for its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 333.22 g/mol. The compound features an indole ring substituted with a chlorine atom and an ethyl linkage to a methoxybenzamide moiety.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O₂ |
| Molecular Weight | 333.22 g/mol |
| InChI Key | YYBFUBFPTDNHEG-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to the indole structure, including this compound. Specifically, the compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains).
Minimum Inhibitory Concentration (MIC) Results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | <1.00 |
| E. coli | Inactive |
| Candida albicans | 7.80 |
These results indicate that the compound is particularly effective against MRSA, which poses a significant challenge in clinical settings due to its antibiotic resistance.
The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial biofilm formation and inhibition of cell wall synthesis. The compound's structural analogs have been shown to disrupt the regulation of stress responses in bacteria, leading to increased susceptibility to antibiotics.
Case Studies and Research Findings
-
Study on Antibacterial Activity:
A study evaluated the antibacterial activity of several indole derivatives, including this compound, against S. aureus. The findings demonstrated that this compound has one of the lowest MIC values reported for similar compounds, suggesting its potential as a lead candidate for further development. -
In Vivo Studies:
In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicate promising absorption and distribution profiles, although further research is required to assess its safety and efficacy in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
